molecular formula C20H20NP B1443776 (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine CAS No. 192057-60-6

(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine

Cat. No.: B1443776
CAS No.: 192057-60-6
M. Wt: 305.4 g/mol
InChI Key: KPFJIPHGQGHIMM-MRXNPFEDSA-N
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Description

(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine is a valuable chiral ligand extensively used in asymmetric synthesis to produce enantiomerically pure compounds . Its molecular structure, which incorporates both a phosphine group and a chiral amine moiety, allows it to coordinate to various transition-metal centers such as nickel, palladium, and platinum, forming effective catalysts for a wide range of transformations . A key research application of this ligand is in asymmetric catalytic hydrogenation, where it helps control stereochemistry to create molecules with specific biological activity, a process critical in pharmaceutical development . The ligand is also applicable in cross-coupling reactions and contributes to the development of advanced materials and organic electronics by enabling precise control over molecular architecture . Researchers utilize this compound to fine-tune the electronic and steric properties of metal complexes, thereby improving reaction outcomes in terms of yield, regioselectivity, and enantioselectivity compared to symmetric ligand systems . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1R)-1-(2-diphenylphosphanylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20NP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16H,21H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFJIPHGQGHIMM-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855644
Record name (1R)-1-[2-(Diphenylphosphanyl)phenyl]ethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192057-60-6
Record name (1R)-1-[2-(Diphenylphosphanyl)phenyl]ethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 192057-60-6
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Preparation Methods

General Synthetic Strategy

The compound is typically synthesized by functionalizing a chiral 1-phenylethanamine scaffold with a diphenylphosphino substituent at the ortho position of the phenyl ring. The synthetic routes involve:

  • Introduction of phosphorus-containing groups via nucleophilic substitution or lithiation-phosphination sequences.
  • Use of protecting groups or salt forms (e.g., hydrochloride) to manage amine reactivity.
  • Control of stereochemistry by starting from enantiomerically pure precursors.

Lithiation-Phosphination Route

A common method involves directed ortho-lithiation of the chiral amine derivative followed by reaction with chlorodiphenylphosphine:

  • The starting material, often the hydrochloride salt of (R)-1-phenylethanamine, is treated with a strong base such as n-butyllithium at low temperature (e.g., 5 °C) in an inert atmosphere.
  • The lithiated intermediate is then reacted with chlorodiphenylphosphine to install the diphenylphosphino group ortho to the aminoethyl substituent.
  • The reaction is typically conducted in dry tetrahydrofuran (THF) under argon to avoid moisture and oxygen sensitivity.
  • The product is isolated after aqueous workup and purification, often by recrystallization.

This method was outlined in experimental procedures where 1.HCl (the amine hydrochloride) was lithiated with n-butyllithium and then reacted with electrophilic phosphorus reagents to yield phosphine-functionalized amines.

Radical Addition of Diphenylphosphino Groups via Photocatalysis

Recent advances have demonstrated a radical-based synthetic approach:

  • Diphenylphosphine derivatives such as diphenylphosphine oxide or diphenylphosphine chloride are used as phosphorus sources.
  • Under photocatalytic conditions with visible light (e.g., blue LED irradiation at 440 nm) and a suitable photocatalyst (e.g., Ir(ppy)3), homolytic cleavage of the P–P bond in diphosphines generates phosphinyl radicals.
  • These radicals add across ethylene or other alkenes to form the diphosphinoalkyl intermediates.
  • Subsequent transformations yield the desired (R)-1-(2-(diphenylphosphino)phenyl)ethanamine derivatives.
  • This method allows for synthesis under milder conditions and can be performed without stringent air-free techniques when starting from air-stable phosphine oxides and using bases such as DBU.

This approach was supported by theoretical calculations showing the homolytic cleavage of diphosphine bonds and experimental validation of the radical addition to ethylene, producing diphosphinoethane derivatives in good yields (up to 82% after protection).

Phosphine Installation via Electrophilic Substitution and Amide Formation

Another method involves:

  • Preparation of intermediates such as o-sulfobenzoic anhydride derivatives or trimellitic anhydride acid chlorides.
  • Reaction of these intermediates with the amine hydrochloride salt in the presence of bases like triethylamine in dry solvents (THF, dichloromethane).
  • Formation of amide or anhydride linkages followed by reduction or substitution to introduce the diphenylphosphino group.
  • These steps are carefully controlled at low temperatures and under inert atmosphere to maintain purity and stereochemistry.

These procedures are detailed in experimental protocols for functional chelating diphosphines, where multiple-step syntheses involve intermediate amides and anhydrides before final phosphine incorporation.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Challenges
Lithiation-Phosphination n-BuLi, chlorodiphenylphosphine, dry THF, low T High regioselectivity and stereoretention Requires strict anhydrous and inert conditions
Radical Photocatalytic Addition Diphenylphosphine oxide/chloride, Ir(ppy)3, blue LED, DBU, ethylene gas Mild conditions, air-stable reagents possible Requires photocatalyst and specialized setup
Electrophilic Substitution & Amide Formation o-Sulfobenzoic anhydride, triethylamine, THF/DCM, low temperature Enables functional group diversity Multi-step, sensitive intermediates

Research Findings and Analytical Data

  • The lithiation-phosphination route yields the product as fine white needles with melting points around 174.5–175.5 °C, confirming purity.
  • ^1H NMR spectra show characteristic multiplets for aromatic and aliphatic protons, consistent with the expected structure.
  • Elemental analysis data closely match calculated values for carbon, hydrogen, and nitrogen content, confirming the compound's composition.
  • Radical photocatalytic methods yield products in 68–82% isolated yields after protection steps, demonstrating efficiency and scalability.
  • The radical mechanism has been supported by density functional theory calculations, indicating feasible energy barriers for homolytic cleavage and radical coupling steps.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-(Diphenylphosphino)phenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often in the presence of transition metal catalysts.

    Substitution: The amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving ®-1-(2-(Diphenylphosphino)phenyl)ethanamine include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from reactions involving ®-1-(2-(Diphenylphosphino)phenyl)ethanamine include phosphine oxides, reduced amines, and substituted amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Characteristics

Chemical Formula : C20_{20}H20_{20}NP
Functional Groups :

  • Diphenylphosphino group
  • Amine group

The compound's structure allows it to coordinate effectively with transition metals, making it a valuable component in catalytic processes. The phosphorus atom's lone pair donates electron density to the metal center, forming stable complexes essential for catalysis.

Asymmetric Catalysis

(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine is primarily used as a ligand in asymmetric catalysis. Its ability to facilitate the formation of chiral products from achiral substrates is crucial for synthesizing pharmaceuticals and other chiral molecules.

Key Reactions Using this compound:

Reaction TypeCatalyst UsedProduct Type
Palladium-catalyzed cross-coupling(R)-1-Diphenylphosphino-phenylethanamineChiral biaryl compounds
Rhodium-catalyzed hydrogenationRh/(R)-LChiral alcohols
Nickel-catalyzed couplingNi/(R)-LChiral amines

These reactions demonstrate the compound's versatility and effectiveness in producing high enantiomeric purity products.

Biological Applications

Research into the biological activity of this compound focuses on its potential as an enzyme mimic and probe for studying protein-ligand interactions. The compound's unique structure enables it to engage in specific interactions with biological targets, which could lead to novel therapeutic applications.

Industrial Applications

In the chemical industry, this compound is employed in the production of fine chemicals and various catalytic processes. Its role as a ligand enhances reaction efficiency and selectivity, making it an essential component in industrial catalysis.

Case Study 1: Palladium-Catalyzed Reactions

In a study investigating palladium-catalyzed reactions, this compound was utilized to synthesize chiral biaryl compounds from aryl halides. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the ligand's effectiveness in asymmetric synthesis.

Case Study 2: Enzyme Mimetic Studies

Another research effort explored the use of this compound as an enzyme mimic. The study demonstrated that the compound could facilitate reactions typically catalyzed by enzymes, providing insights into its potential applications in drug development and biocatalysis.

Mechanism of Action

The mechanism of action of ®-1-(2-(Diphenylphosphino)phenyl)ethanamine involves its coordination with transition metals through the phosphine and amine groups. This coordination facilitates various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The molecular targets and pathways involved depend on the specific catalytic process and the transition metal used.

Comparison with Similar Compounds

(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine

  • Structure : Enantiomer of the (R)-form, differing only in the configuration of the chiral center.
  • Properties : Same molecular weight (305.35 g/mol) and physical state (white solid) but exhibits opposite enantioselectivity in asymmetric catalysis .
  • Applications : Used in synthesizing mirror-image products in chiral reactions. For example, in ruthenium complexes, the (S)-enantiomer induces opposite stereochemical outcomes compared to the (R)-form .

(R)-N,N-Dimethyl-1-(2-(Diphenylphosphino)phenyl)ethanamine (DMDPE)

  • Structure : Features N,N-dimethyl substitution on the ethanamine group.
  • Properties : Higher steric bulk due to dimethyl groups, reducing coordination flexibility but enhancing thermal stability. Molecular weight: 333.41 g/mol.
  • Applications : Demonstrated superior activity in iron-mediated ATRP compared to triphenylphosphine (TPP), enabling better control over polymer molecular weight distributions .

2-(Diphenylphosphino)benzaldehyde (DPPB)

  • Structure : Replaces the ethanamine group with an aldehyde functionality.
  • Properties : Lacks a chiral center, making it unsuitable for enantioselective catalysis. Molecular weight: 290.30 g/mol.
  • Applications: Primarily used in Schiff base formation or as a precursor for synthesizing other phosphine ligands. Less effective in stabilizing metal complexes for ATRP compared to aminophosphines .

Chloro[(R)-BINAP][2-(diphenylphosphino)ethanamine]ruthenium(II) Tetrafluoroborate

  • Structure: Incorporates (R)-1-(2-(diphenylphosphino)phenyl)ethanamine alongside a binaphthyl (BINAP) ligand in a ruthenium complex.
  • Properties: Enhances catalytic activity in asymmetric hydrogenation due to synergistic effects between the BINAP and aminophosphine ligands.
  • Applications : Effective in producing chiral alcohols and amines with high enantiomeric excess (ee) .

Data Tables

Table 1: Structural and Physical Properties of Key Compounds

Compound Name CAS Number Molecular Weight (g/mol) Physical State Air Sensitivity Key Application
This compound 192057-60-6 305.35 White solid Yes Asymmetric hydrogenation
(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine 913196-43-7 305.35 White solid Yes Mirror-image catalysis
DMDPE Not provided 333.41 Not reported Likely Iron-mediated ATRP
DPPB Not provided 290.30 Not reported Yes Schiff base synthesis
Ru-BINAP-aminophosphine complex Not provided ~800 (estimated) Solid Yes High-ee hydrogenation

Table 2: Catalytic Performance in Selected Reactions

Compound Reaction Type Key Finding Reference
This compound Asymmetric hydrogenation Achieves >90% ee in ruthenium-catalyzed ketone hydrogenation
DMDPE Iron-mediated ATRP Reduces polydispersity index (PDI) to <1.2 in styrene polymerization
DPPB Schiff base formation Forms stable imine linkages but lacks enantioselectivity

Research Findings and Trends

  • Stereochemical Impact: The (R)-configuration in aminophosphines is critical for achieving high enantioselectivity in hydrogenation, whereas the (S)-enantiomer is reserved for synthesizing opposite enantiomers .
  • Substituent Effects : N,N-Dimethyl substitution (as in DMDPE) enhances ligand stability but may reduce metal-ligand exchange rates in ATRP compared to the primary amine variant .
  • Synergistic Ligand Design: Combining this compound with BINAP in ruthenium complexes leverages both steric and electronic effects for superior catalytic performance .

Biological Activity

(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine, a chiral compound with the formula C20_{20}H20_{20}N P, is primarily recognized for its role as a ligand in transition metal catalysis. Its unique structure, featuring a diphenylphosphino group attached to a phenyl ring, endows it with significant biological and chemical properties. This article explores its biological activity, focusing on its mechanisms of action, applications in asymmetric synthesis, and interactions with various biological targets.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Chemical Formula : C20_{20}H20_{20}N P
  • Functional Groups :
    • Diphenylphosphino group
    • Amine group

These features allow it to participate in diverse chemical reactions, particularly in catalysis.

This compound functions primarily as a ligand that coordinates with transition metals. The phosphorus atom's lone pair donates electron density to the metal center, leading to the formation of stable complexes that are crucial for catalytic processes. The amine group can also engage in hydrogen bonding or interact with Lewis acidic sites, enhancing the selectivity and activity of the catalysts involved.

Asymmetric Catalysis

One of the most significant applications of this compound is in asymmetric synthesis. It has been employed in palladium-catalyzed reactions to produce chiral products from achiral substrates. This capability is essential for synthesizing pharmaceuticals and other chiral molecules. The following table summarizes some key reactions where this compound has been utilized:

Reaction TypeCatalyst UsedProduct Type
Palladium-catalyzed cross-coupling(R)-1-Diphenylphosphino-phenylethanamineChiral biaryl compounds
Rhodium-catalyzed hydrogenationRh/(R)-LChiral alcohols
Nickel-catalyzed couplingNi/(R)-LChiral amines

Interaction Studies

Research has demonstrated that this compound forms stable complexes with various transition metals, influencing their reactivity and selectivity in catalytic processes. Studies typically focus on the kinetics and thermodynamics of these interactions, providing insights into optimizing catalytic systems .

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Catalytic Activity in Drug Synthesis :
    A study demonstrated that using this ligand in palladium-catalyzed reactions resulted in high enantioselectivity for the target chiral products, showcasing its potential utility in pharmaceutical applications .
  • Metal Complex Formation :
    Research investigating the coordination of this compound with platinum complexes revealed enhanced catalytic properties compared to non-chiral ligands, emphasizing its role in improving reaction efficiency .
  • Pharmacological Potential :
    While primarily known for its catalytic applications, there is emerging interest in exploring its pharmacological properties, including potential anti-inflammatory and anticancer activities due to its structural characteristics that may interact with biological pathways.

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, consider the following comparison:

Compound NameNotable Features
(S)-1-(2-(Diphenylphosphino)phenyl)ethanamineEnantiomeric counterpart; different optical activity
N,N-bis(2-diphenylphosphinoethyl)-1-phenylethylamineContains two diphenylphosphino groups; greater steric hindrance
1,2-bis(diphenylphosphino)-1-phenylethaneTwo diphenylphosphino groups on ethane; used in more complex catalytic systems

The distinct chiral configuration of this compound enhances its effectiveness as a ligand for asymmetric catalysis compared to its counterparts.

Q & A

Q. What are the critical handling and storage protocols for (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine to ensure stability during experiments?

Answer: The compound is air-sensitive and requires storage under inert gas (e.g., argon or nitrogen) at low temperatures (0–6°C) to prevent oxidation and degradation . Handling should occur in a glovebox or using Schlenk techniques. Purity (>97%) and enantiomeric excess (e.g., 99% ee for related analogues) must be verified via chiral HPLC or polarimetry prior to use .

Q. What synthetic routes are commonly employed to prepare this compound, and how is enantiomeric purity maintained?

Answer: Synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantiopure ligands like Josiphos derivatives (e.g., (R)-1-[(SP)-2-diphenylphosphino ferrocenyl]ethyldicyclohexylphosphine) may guide stereoselective formation . Post-synthesis, purification via recrystallization or column chromatography under inert conditions is critical to preserve stereochemical integrity .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural configuration?

Answer:

  • NMR Spectroscopy : 31^{31}P NMR confirms the phosphine group’s integrity (δ ~–10 to –20 ppm for PPh2_2), while 1^{1}H/13^{13}C NMR identifies the ethanamine backbone .
  • X-ray Crystallography : Resolves absolute configuration, especially when coordinated to metals like ruthenium in catalytic complexes .
  • Chiral HPLC : Validates enantiomeric excess using chiral stationary phases (e.g., amylose-based columns) .

Advanced Research Questions

Q. How does this compound enhance enantioselectivity in asymmetric hydrogenation reactions?

Answer: The ligand’s chiral ethanamine backbone and diphenylphosphino group create a rigid coordination geometry around transition metals (e.g., ruthenium), directing substrate orientation. For example, in [RuCl2_2(P^N)] complexes (P^N = ligand), the NH group participates in hydrogen bonding with ketone substrates, improving enantiomeric excess (up to 99% ee in acetophenone hydrogenation) . Comparative studies with (S)-enantiomers reveal stark differences in selectivity, emphasizing stereochemical precision .

Q. What strategies mitigate conflicting data on catalytic activity when using this compound in cross-coupling reactions?

Answer: Contradictions often arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than THF.
  • Metal Precursors : Activity varies with metal choice (e.g., Ru vs. Pd); pre-catalyst activation (e.g., reduction with H2_2) can resolve inconsistencies .
  • Ligand Decomposition : Monitor ligand integrity via 31^{31}P NMR after reactions to rule out oxidation pathways .

Q. How can reaction conditions be optimized for this compound in transfer hydrogenation?

Answer:

  • Temperature : Lower temperatures (0–25°C) often improve enantioselectivity but may slow kinetics.
  • Additives : Bases like K2_2CO3_3 facilitate proton transfer, while chiral modifiers (e.g., camphorsulfonic acid) fine-tune selectivity .
  • Substrate Scope : Electron-deficient ketones react faster; steric hindrance in substrates requires ligand tuning (e.g., bulkier phosphine groups) .

Q. What are the limitations of this compound in large-scale catalytic applications, and how can they be addressed?

Answer:

  • Air Sensitivity : Limits handling outside inert environments. Solutions include pre-forming stable metal-ligand complexes (e.g., [RuCl2_2(P^N)(arene)]) .
  • Cost : High enantiopurity synthesis is resource-intensive. Catalytic asymmetric synthesis or recycling ligand-metal systems improves cost efficiency .
  • Substrate Compatibility : Poor activity with bulky substrates may require hybrid ligands (e.g., phosphine-oxazoline systems) .

Comparative and Mechanistic Studies

Q. How does this compound compare to BINAP-based ligands in enantioselective catalysis?

Answer:

  • Flexibility : BINAP’s binaphthyl backbone offers rigidity, while the ethanamine group in (R)-1-(2-diphenylphosphinophenyl)ethanamine introduces NH-mediated substrate interactions .
  • Activity : Higher turnover numbers (TON) are observed in hydrogenation with Ru-(R)-ligand complexes due to improved substrate-ligand H-bonding .

Q. What mechanistic insights explain contradictory enantioselectivity trends in published studies using this ligand?

Answer: Divergent results often stem from:

  • Counterion Effects : BF4_4^- vs. Cl^- in metal complexes alter electrophilicity and transition-state stabilization .
  • Solvent Polarity : Polar solvents stabilize zwitterionic intermediates, flipping enantioselectivity in some cases .
  • Substrate-Ligand Mismatch : Steric/electronic incompatibility requires empirical screening (e.g., Hammett plots for electronic effects) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine
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(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine

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